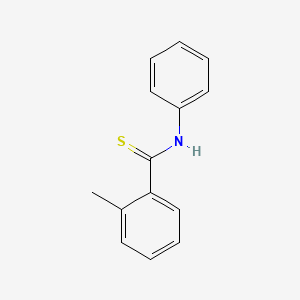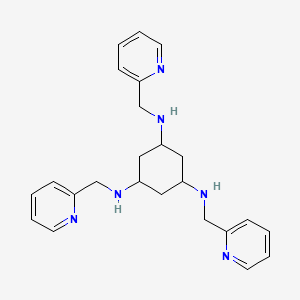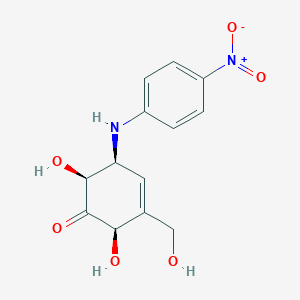
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one: is a chemical compound with the molecular formula C13H14N2O6 It is characterized by the presence of a nitrophenyl group attached to a valienamine structure
Preparation Methods
Synthetic Routes and Reaction Conditions:
Cyanoacetylation of Amines: One of the methods involves the treatment of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives.
Microbial Oxidation: Another method involves the use of microbial oxidation with glucoside 3-dehydrogenase to produce 3-ketovalidoxylamine, which can then be converted to N-(4-nitrophenyl)valienamine.
Industrial Production Methods: Industrial production methods for N-(4-nitrophenyl)valienamine are not extensively documented. the methods mentioned above can be scaled up for industrial applications with appropriate optimization of reaction conditions.
Chemical Reactions Analysis
Types of Reactions:
Common Reagents and Conditions:
Catalytic Reduction: Commonly used reagents include hydrogen gas and palladium on carbon as a catalyst for the reduction of the nitro group.
Substitution Reactions: Reagents such as halogenating agents and bases are used for substitution reactions.
Major Products:
Amino Derivatives: Reduction of the nitro group results in the formation of amino derivatives.
Substituted Derivatives: Substitution reactions yield various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is used as an intermediate in the synthesis of various heterocyclic compounds and as a substrate in enzymatic reactions .
Biology and Medicine:
Industry: The compound is used in the production of glucosidase inhibitors, which have applications in the pharmaceutical industry .
Mechanism of Action
The mechanism of action of N-(4-nitrophenyl)valienamine involves its interaction with specific enzymes and molecular targets. For instance, it acts as a chemical chaperone by stabilizing enzymes such as β-glucosidase and β-galactosidase, thereby enhancing their activity and preventing the accumulation of substrates that lead to lysosomal storage disorders .
Comparison with Similar Compounds
- N-Octyl-β-valienamine
- N-Octyl-4-epi-β-valienamine
Comparison: (2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one is unique due to the presence of the nitrophenyl group, which imparts distinct chemical properties and reactivity. In contrast, N-Octyl-β-valienamine and N-Octyl-4-epi-β-valienamine are characterized by the presence of an octyl group, which influences their biological activity and applications .
Properties
CAS No. |
92587-08-1 |
|---|---|
Molecular Formula |
C13H14N2O6 |
Molecular Weight |
294.26 g/mol |
IUPAC Name |
(2R,5S,6S)-2,6-dihydroxy-3-(hydroxymethyl)-5-(4-nitroanilino)cyclohex-3-en-1-one |
InChI |
InChI=1S/C13H14N2O6/c16-6-7-5-10(12(18)13(19)11(7)17)14-8-1-3-9(4-2-8)15(20)21/h1-5,10-12,14,16-18H,6H2/t10-,11+,12-/m0/s1 |
InChI Key |
MSMFDSDKVJHLJB-TUAOUCFPSA-N |
SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Isomeric SMILES |
C1=CC(=CC=C1N[C@H]2C=C([C@H](C(=O)[C@H]2O)O)CO)[N+](=O)[O-] |
Canonical SMILES |
C1=CC(=CC=C1NC2C=C(C(C(=O)C2O)O)CO)[N+](=O)[O-] |
Synonyms |
N-(4-nitrophenyl)valienamine |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


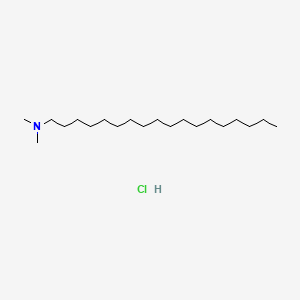
![3-Chloro-6-phenyl-[1,2,4]triazolo[4,3-b]pyridazine](/img/structure/B1202119.png)

![[5-amino-1-(chloromethyl)-1,2-dihydrobenzo[e]indol-3-yl]-(5,6,7-trimethoxy-1H-indol-2-yl)methanone](/img/structure/B1202122.png)
![3-[(6-Methoxy-4-methyl-2-quinolinyl)thio]propanoic acid](/img/structure/B1202126.png)
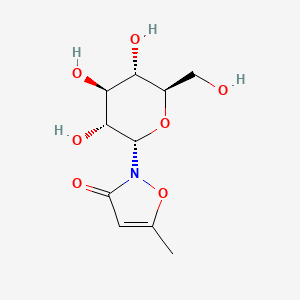
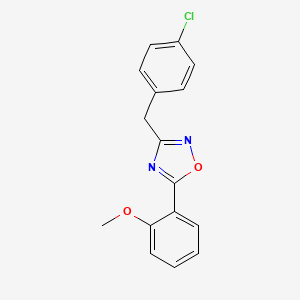

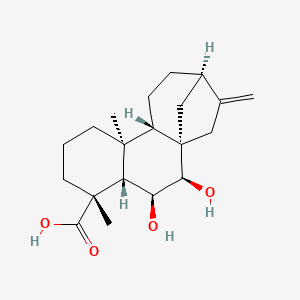
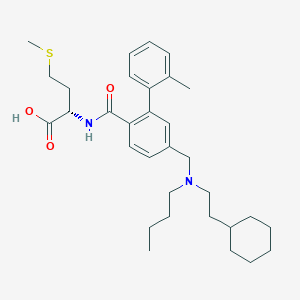
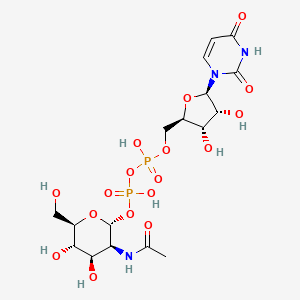
![[3-(3,4-Methylenedioxyphenyl)-2-(mercaptomethyl)-1-oxoprolyl]glycine](/img/structure/B1202138.png)
